Cas no 92-06-8 (M-Terphenyl)

M-Terphenyl structure
M-Terphenyl structure
M-Terphenyl
92-06-8
C18H14
230.303764820099
MFCD00003059
34629
24869418

M-Terphenyl Properties

Names and Identifiers

    • 1,1':3',1''-Terphenyl
    • 1,3-Diphenylbenzene
    • m-Terphenyl
    • 1,3-Terphenyl
    • Isodiphenylbenzene
    • m-Diphenylbenzene
    • meta-terphenyl
    • m-Triphenyl
    • Santowax M
    • Santowax OM
    • Santowax R
    • Terbenzene
    • 1,1'-Biphenyl, 3-phenyl-
    • Diphenylbenzene
    • Triphenyl
    • Delowax S
    • Delowax OM
    • Gilotherm OM 2
    • WOI2PSS0KX
    • YJTKZCDBKVTVBY-UHFFFAOYSA-N
    • DSSTox_CID_9117
    • DSSTox_RID_78671
    • DSSTox_GSID_29117
    • 3-Phenylbiphenyl
    • C
    • Terphenyls
    • Benzene, m-diphenyl- (3CI)
    • m-Terphenyl (8CI)
    • 1,1′-Biphenyl, 3-phenyl-
    • 3-Phenyl-1,1′-biphenyl
    • G 340
    • NSC 6808
    • T 3009
    • AS-19308
    • DB-079227
    • NSC-6808
    • NCGC00257320-01
    • TERPHENYL, M-
    • F85603
    • NCGC00249075-01
    • AI3-01405
    • DTXSID2029117
    • HSDB 2537
    • UNII-LFX1C55D2Z
    • 92-06-8
    • UNII-WOI2PSS0KX
    • CCRIS 1656
    • DTXCID209117
    • T0018
    • m-Terphenyl, 99%
    • LFX1C55D2Z
    • CHEMBL3184163
    • EINECS 202-122-1
    • NCGC00259128-01
    • AKOS002386404
    • CS-W010375
    • NSC6808
    • InChI=1/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14
    • EINECS 247-477-3
    • 8042-11-3
    • Benzene, m-diphenyl-
    • Q20965190
    • MFCD00003059
    • 3-Phenyl-1,1'-biphenyl
    • Tox21_201579
    • J-503715
    • 1,1':3',1''-biphenyl
    • NS00041387
    • 1, 3-phenyl-
    • AS-871/42732541
    • EC 247-477-3
    • Tox21_303528
    • m-Terphenyl, analytical standard
    • CAS-92-06-8
    • AI3-00860
    • +Expand
    • MFCD00003059
    • YJTKZCDBKVTVBY-UHFFFAOYSA-N
    • 1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
    • C1C=CC(C2C=C(C3C=CC=CC=3)C=CC=2)=CC=1
    • 1864778

Computed Properties

  • 230.11000
  • 0
  • 0
  • 2
  • 230.10955
  • 18
  • 208
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.6
  • 0
  • 0

Experimental Properties

  • 5.02060
  • 0.00000
  • 1.5681 (estimate)
  • 379 °C(lit.)
  • 84-88 °C (lit.)
  • 191°C
  • Yellow needle like crystals. No picrate is formed.
  • Soluble in ethanol, ether, acetic acid and benzene, insoluble in water
  • 1,2 g/cm3

M-Terphenyl Security Information

  • GHS07 GHS07 GHS09 GHS09
  • WZ6470000
  • 2
  • 4.1
  • S26-S36-S61-S60
  • II; III
  • R36/37/38
  • Xi Xi
  • UN 3077 9/PG 3
  • H315,H319,H335,H400
  • P261,P273,P305+P351+P338
  • warning
  • Keep it tightly closed. Store in a cool, dry place.
  • III
  • 36/37/38-50
  • Warning
  • Yes
  • 9

M-Terphenyl Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

M-Terphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E1M-1g
1,1':3',1''-Terphenyl
92-06-8 99.5%
1g
$6.00 2024-04-20
A2B Chem LLC
AB57370-1g
M-Terphenyl
92-06-8 99.5%
1g
$6.00 2024-07-18
Aaron
AR003E9Y-1g
1,1':3',1''-Terphenyl
92-06-8 97%
1g
$4.00 2024-07-18
abcr
AB141858-1 g
m-Terphenyl, 95%; .
92-06-8 95%
1g
€79.60
Alichem
A019115222-1000g
1,1':3',1''-Terphenyl
92-06-8 95%
1000g
$482.56 2023-08-31
Ambeed
A777923-1g
m-Terphenyl
92-06-8 99.5%
1g
$7.0 2024-04-16
Apollo Scientific
OR315378-100g
m-Terphenyl
92-06-8 98+%
100g
£117.00
eNovation Chemicals LLC
D387979-25g
m-Terphenyl
92-06-8 97%
25g
$260 2022-10-14
Key Organics Ltd
AS-19308-1MG
1,3-Diphenylbenzene
92-06-8 >99%
1mg
£37.00 2023-09-09
TRC
T116690-5g
m-Terphenyl
92-06-8
5g
$87.00 2023-05-17

M-Terphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: Toluene ;  10 min, 100 °C
Reference
Aminophosphine palladium pincer complexes for Suzuki and Heck reactions
Bolliger, Jeanne L.; Frech, Christian M., Chimia, 2009, 63(1-2), 23-28

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  12 h, 60 °C
Reference
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase
Liu, Leifang; Zhang, Yuhong; Xin, Bingwei, Journal of Organic Chemistry, 2006, 71(10), 3994-3997

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the Regioselectivity
Casado, Francisco; Pisano, Luisa; Farriol, Maria; Gallardo, Iluminada; Marquet, Jordi; et al, Journal of Organic Chemistry, 2000, 65(2), 322-331

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Reference
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
Reference
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Benzene, diethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene ,  Pyridine, 4-ethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  5 h, 70 °C
1.2 Solvents: Water
Reference
Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials
Zhang, Zhenzhong; Ohno, Aya; Takaya, Hikaru; Yamada, Yoichi M. A., Chemistry - A European Journal, 2023, 29(34),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  60 min
Reference
The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reaction
Yoo, Kwangho; Fabig, Sven; Graetz, Sven; Borchardt, Lars, Faraday Discussions, 2023, 241, 206-216

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2230116-04-6 (post-treated with Pd(OAc)2) Solvents: Ethanol ;  0.5 h, 80 °C
Reference
Palladium Nanoparticle-Immobilized Porous Polyurethane Material for Quick and Efficient Heterogeneous Catalysis of Suzuki-Miyaura Cross-Coupling Reaction at Room Temperature
Dey, Sandeep Kumar; Dietrich, Dennis; Wegner, Susann; Gil-Hernandez, Beatriz; Harmalkar, Sarvesh Shyam; et al, ChemistrySelect, 2018, 3(5), 1365-1370

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  3 h, 60 °C
Reference
Phosphine-Built-in Porous Organic Cage for Stabilization and Boosting the Catalytic Performance of Palladium Nanoparticles in Cross-Coupling of Aryl Halides
Wang, Zhaozhan; Reddy, C. Bal; Zhou, Xin; Ibrahim, Jessica Juweriah; Yang, Yong, ACS Applied Materials & Interfaces, 2020, 12(47), 53141-53149

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylformamide ;  6 h, 60 °C
Reference
Pd-catalyzed Suzuki-Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids
Wang, Xiao-Yan; Song, Hai-Xia; Wang, Shi-Meng; Yang, Jing; Qin, Hua-Li; et al, Tetrahedron, 2016, 72(47), 7606-7612

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (nanoparticle complexes with a tris(polyethylene glycolyl triazolyl)benzene) ,  Poly(oxy-1,2-ethanediyl), α,α′,α′′-[1,3,5-benzenetriyltris(1H-1,2,3-triazole-4,1… (palladium complexes) Solvents: Acetone ,  Water ;  3 h, 60 °C; 60 °C → rt
Reference
Water-Soluble Palladium Nanoparticles: Click Synthesis and Applications as a Recyclable Catalyst in Suzuki Cross-Couplings in Aqueous Media
Mejias, Nereida; Pleixats, Roser; Shafir, Alexandr; Medio-Simon, Mercedes; Asensio, Gregorio, European Journal of Organic Chemistry, 2010, (26), 5090-5099

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  18 h, 60 °C
Reference
Preparation of polyphenyls
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Synthesis of mono-, di-, and triphenylarenes by sequential photostimulated SRN1 and Pd(0)-catalyzed cross coupling reactions on aryl halides
Corsico, Eduardo F.; Rossi, Roberto A., Synlett, 2000, (2), 230-232

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium iodide Catalysts: 2376473-55-9 Solvents: Dimethylformamide ;  6 h, 120 °C
Reference
Synthesis, Characterization and Theoretical Investigation on Thiazoline-Derived Palladium-Complexes-Catalyzed Denitrogenative Cross-Coupling of Aryl Halides with Arylhydrazines
Sudharsan, Murugesan; Thirumoorthy, Krishnan; Nethaji, Munirathinam; Suresh, Devarajan, ChemistrySelect, 2019, 4(32), 9253-9261

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: (SP-4-3)-[2,6-Bis[(diphenylphosphino-κP)amino]phenyl-κC]chloronickel Solvents: Tetrahydrofuran ;  18 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ;  rt
Reference
Arylation of non-activated C-Cl bond with Grignard reagents catalyzed by pincer [PCP]-nickel complexes
Sun, Yunqiang; Li, Xiaoyan; Sun, Hongjian, Inorganica Chimica Acta, 2014, 415, 95-97

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide ,  Water ;  15 min, 100 °C
Reference
Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditions
Durgun, Gulay; Aksin, Ozge; Artok, Levent, Journal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
Reference
Ring-closing olefin metathesis for the synthesis of benzene derivatives
Yoshida, Kazuhiro; Kawagoe, Fumihiro; Iwadate, Noriyuki; Takahashi, Hidetoshi; Imamoto, Tsuneo, Chemistry - An Asian Journal, 2006, 1(4), 611-613

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethyl acetate ;  rt
Reference
Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenones
Zhang, Fang; An, Yi; Liu, Jichang; Du, Guangfen; Cai, Zhihua; et al, New Journal of Chemistry, 2022, 46(25), 12367-12371

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2135789-70-5 Solvents: Dimethylformamide ;  12 h, 80 °C
Reference
A straightforward synthesis of 4,5-dihalofunctionalized imidazol-2-ylidene/imidazolyl-metal complexes from trihaloimidazolium salts/imidazoles: Structure and catalytic studies
Avinash, Iruthayaraj; Gupta, Vivek; Karthik, Vedhagiri; Anantharaman, Ganapathi, Journal of Organometallic Chemistry, 2017, 851, 104-114

M-Terphenyl Raw materials

M-Terphenyl Preparation Products

M-Terphenyl Suppliers

HU BEI RUI KE HUA GONG Co., Ltd.
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YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
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